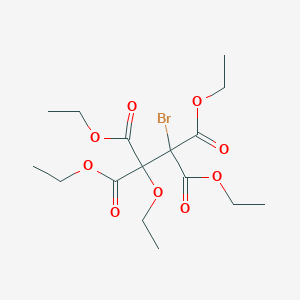
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C14H21BrO9 It is a derivative of ethanetetracarboxylic acid and is characterized by the presence of bromine and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate typically involves the esterification of ethanetetracarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The bromination of the resulting tetraethyl ethanetetracarboxylate is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the esterification and bromination steps.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethoxyethane derivatives with different functional groups.
Reduction: Formation of tetraethyl ethanetetracarboxylate or its alcohol derivatives.
Oxidation: Formation of tetraethyl ethanetetracarboxylic acid or other oxidized products.
Applications De Recherche Scientifique
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the ethoxy groups can enhance the compound’s solubility and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar structure but lacks the bromine and ethoxy groups.
Tetrakis(ethoxycarbonyl)ethane: Another derivative of ethanetetracarboxylic acid with different substituents.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Propriétés
Numéro CAS |
113563-34-1 |
|---|---|
Formule moléculaire |
C16H25BrO9 |
Poids moléculaire |
441.27 g/mol |
Nom IUPAC |
tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H25BrO9/c1-6-22-11(18)15(17,12(19)23-7-2)16(26-10-5,13(20)24-8-3)14(21)25-9-4/h6-10H2,1-5H3 |
Clé InChI |
JJGPDDBCXYCGIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)(C(C(=O)OCC)(C(=O)OCC)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



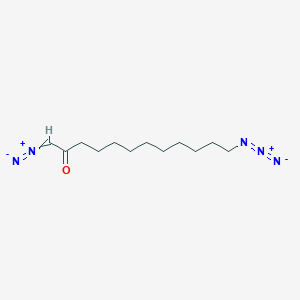
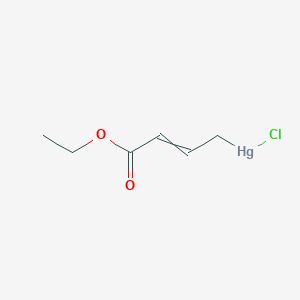
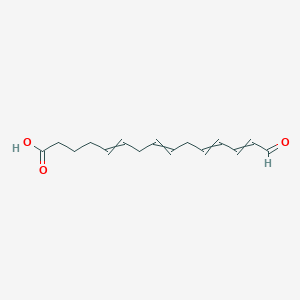


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
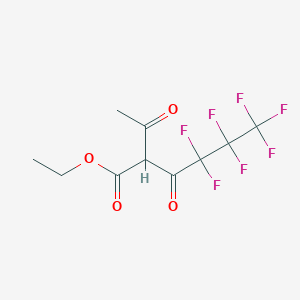
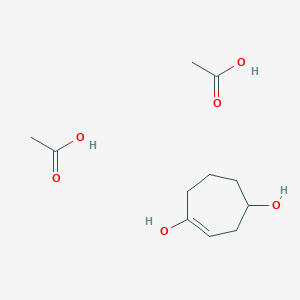

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
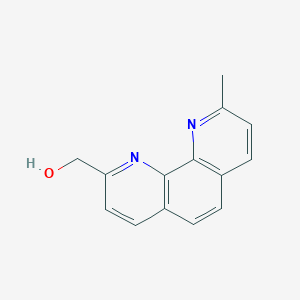
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

